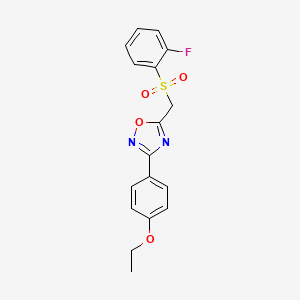
3-(4-Ethoxyphenyl)-5-(((2-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Ethoxyphenyl)-5-(((2-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C17H15FN2O4S and its molecular weight is 362.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(4-Ethoxyphenyl)-5-(((2-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C19H17FN2O4S
- Molecular Weight: 420.5 g/mol
This structure features an oxadiazole ring, which is known for its role in various pharmacological activities.
Anticancer Properties
Numerous studies have investigated the anticancer potential of oxadiazole derivatives. The compound has shown promising results against several cancer cell lines:
- Cell Lines Tested:
- PC-3 (prostate cancer)
- HCT-116 (colon cancer)
- ACHN (renal cancer)
In vitro studies indicated IC50 values of approximately 0.67 µM for PC-3, 0.80 µM for HCT-116, and 0.87 µM for ACHN . These values suggest significant cytotoxicity against these cancer types.
The mechanisms through which this compound exerts its anticancer effects are multifaceted:
- Induction of Apoptosis:
- Inhibition of Key Enzymes:
- Molecular Docking Studies:
Comparative Efficacy
A comparative analysis of various oxadiazole derivatives highlights the relative effectiveness of this compound:
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | PC-3 | 0.67 | Apoptosis induction |
| Other Derivative A | MCF-7 | 0.12 | EGFR inhibition |
| Other Derivative B | A549 | 2.78 | Caspase activation |
This table illustrates that while the compound shows significant activity against specific cell lines, other derivatives may exhibit superior efficacy in different contexts .
Case Studies
Several case studies have documented the effects of similar oxadiazole compounds in clinical settings:
- Study on Prostate Cancer:
- Combination Therapy:
特性
IUPAC Name |
3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)sulfonylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O4S/c1-2-23-13-9-7-12(8-10-13)17-19-16(24-20-17)11-25(21,22)15-6-4-3-5-14(15)18/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAJOZRIQIEJSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













